2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures and have gained significant attention in various fields of scientific research due to their stability and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives typically involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or radical/nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions of the bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production methods for these compounds are still under development. The scalability of the synthetic routes mentioned above makes them promising candidates for industrial applications. further optimization and research are needed to establish efficient and cost-effective production methods .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:
Uniqueness
2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific functional groups and the stability conferred by the bicyclo[1.1.1]pentane core. This uniqueness makes it valuable for various applications, as it can provide properties that are not easily achievable with other compounds .
Properties
Molecular Formula |
C17H29BO2 |
---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H29BO2/c1-14(2)15(3,4)20-18(19-14)17-10-16(11-17,12-17)13-8-6-5-7-9-13/h13H,5-12H2,1-4H3 |
InChI Key |
QDNCGJHTWUQKLS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4CCCCC4 |
Origin of Product |
United States |
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